molecular formula C6H10O4 B15363393 Methyl (E)-4,5-Dihydroxypent-2-enoate

Methyl (E)-4,5-Dihydroxypent-2-enoate

Cat. No.: B15363393
M. Wt: 146.14 g/mol
InChI Key: NEIOXAVHFBRGFA-NSCUHMNNSA-N
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Description

Methyl (E)-4,5-Dihydroxypent-2-enoate is an α,β-unsaturated ester characterized by a conjugated enoate system (C=C double bond adjacent to an ester group) and vicinal dihydroxy groups at positions 4 and 3. This structure confers unique reactivity, particularly in hydrogen bonding and electrophilic addition reactions. The (E)-stereochemistry of the double bond influences its molecular geometry and intermolecular interactions, as seen in crystallographic studies of similar compounds .

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

methyl (E)-4,5-dihydroxypent-2-enoate

InChI

InChI=1S/C6H10O4/c1-10-6(9)3-2-5(8)4-7/h2-3,5,7-8H,4H2,1H3/b3-2+

InChI Key

NEIOXAVHFBRGFA-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C(CO)O

Canonical SMILES

COC(=O)C=CC(CO)O

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl (E)-4,5-Dihydroxypent-2-enoate is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: It may be explored for its therapeutic properties or as a precursor in drug synthesis. Industry: The compound can be utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (E)-4,5-Dihydroxypent-2-enoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators are its conjugated enoate and vicinal dihydroxy groups. Below is a comparison with structurally related esters and hydroxy-containing compounds:

Compound Key Features Reactivity/Applications Reference
Methyl (E)-4,5-Dihydroxypent-2-enoate (E)-configured enoate; vicinal diols; potential for intramolecular hydrogen bonding. Likely participates in oxidation (diols), Michael addition (enoate), and ester hydrolysis. N/A*
Ethyl Linolenate Polyunsaturated fatty acid ester; no hydroxyl groups. Susceptible to autoxidation; used in lipid studies.
Sandaracopimaric Acid Methyl Ester Tricyclic diterpene ester; isolated from plant resins. Stabilizes resin matrices; used in varnishes and adhesives.
Methyl Palmitate Saturated fatty acid ester; lacks hydroxyl or double bonds. Biofuel component; inert in most polar reactions.
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Alkyne-containing ester; bulky diphenyl groups. Intermediate in alkyne functionalization; steric hindrance limits reactivity.

*No direct evidence for this compound; inferences drawn from analogous compounds.

Hydrogen Bonding and Crystallography

For example:

  • Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () forms hydrogen bonds via ester carbonyl groups, stabilizing its crystal lattice.
  • Hydroxy-containing diterpenes (e.g., Torulosic acid methyl ester in ) exhibit intermolecular O–H···O interactions, which could mirror the behavior of the target compound’s diols .

Limitations of Available Evidence

The provided materials lack direct data on this compound. Key gaps include:

Experimental Data: No NMR, XRD, or LCMS profiles (cf. –12, which detail such data for other esters).

Thermodynamic Properties : Melting points, solubility, and stability comparisons are absent (cf. Table 3 in , which generalizes methyl ester properties).

Biological Studies: No toxicity or enzymatic interaction data (unlike heterocyclic amines in ).

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